1-(Benzo[d]oxazol-2-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 1-(Benzo[d]oxazol-2-yl)ethanone has been explored in several studies. For instance, Cai et al. (2020) synthesized a related compound, 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, characterizing it using NMR, UV-Vis spectroscopy, and X-ray crystallography (Cai, Xu, Chai, & Li, 2020). Similarly, Venugopal, Sundararajan, & Choppala (2020) synthesized a series of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and characterized them using FT-IR, NMR, and mass spectroscopy (Venugopal, Sundararajan, & Choppala, 2020).
Molecular Structure Analysis
The molecular structure of 1-(Benzo[d]oxazol-2-yl)ethanone derivatives has been extensively analyzed. For instance, the study by Cai et al. (2020) included a detailed X-ray crystallography analysis to determine the crystal structure of their synthesized compound (Cai et al., 2020).
Chemical Reactions and Properties
1-(Benzo[d]oxazol-2-yl)ethanone and its derivatives exhibit interesting chemical reactions and properties. Xu et al. (2005) described the molecule of a similar compound, which was prepared by the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone (Xu, Yu, Yin, Zhou, & Yang, 2005).
Physical Properties Analysis
The physical properties of these compounds are characterized by various spectroscopic techniques. For instance, Venugopal et al. (2020) employed FT-IR, NMR, and mass spectroscopy for characterizing their synthesized compounds, providing insights into their physical properties (Venugopal, Sundararajan, & Choppala, 2020).
Scientific Research Applications
Antitubercular Activity :
- Synthesis of derivatives of 1-(Benzo[d]oxazol-2-yl)ethanone has shown potent antitubercular activity. Compounds with electron-donating substituents like dimethylamino, hydroxy, and methoxy groups exhibited significant anti-mycobacterial activity, potentially due to their interactions with Mycobacterium tuberculosis enoyl reductase enzyme (Venugopal, Sundararajan, & Choppala, 2020).
Antimycotic Activity :
- A series of derivatives with (benzo[b]thienyl)methyl ethers showed promising antimycotic activity. These findings are significant in the development of new antifungal agents (Raga et al., 1992).
Cobalt(II) Detection :
- A derivative, 1-(Benzimidazol-2-yl) ethanone thiosemicarbazone, has been used as a chromophoric reagent for the extraction and spectrophotometric determination of Cobalt(II). This application is crucial in analytical chemistry for detecting trace amounts of Cobalt(II) in various samples (Syamasundar, Chari, & Shobha, 2006).
Corrosion Inhibition :
- In the field of materials science, a derivative named 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone was found effective as a corrosion inhibitor for mild steel in acidic environments. This has implications for industrial applications where corrosion resistance is crucial (Jawad et al., 2020).
Green Synthesis and Biocatalysis :
- The compound has been utilized in green synthesis processes. For example, Lactobacillus paracasei was used as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl) ethanone, highlighting its potential in eco-friendly and sustainable chemical processes (Şahin, 2019).
Synthesis of Heterocyclic Compounds :
- Various studies have focused on synthesizing novel heterocyclic compounds using 1-(Benzo[d]oxazol-2-yl)ethanone derivatives. These compounds are crucial in medicinal chemistry for the development of new therapeutic agents (Adnan, Hassan, & Thamer, 2014).
Anti-Inflammatory and Analgesic Properties :
- Derivatives of 1-(Benzo[d]oxazol-2-yl)ethanone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This research contributes to the development of new pain relief and anti-inflammatory medications (Kumar & Singh, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNHSDWCQINSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561855 | |
Record name | 1-(1,3-Benzoxazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]oxazol-2-yl)ethanone | |
CAS RN |
122433-29-8 | |
Record name | 1-(1,3-Benzoxazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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